molecular formula C15H14N4OS B12052398 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-92-4

4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12052398
CAS No.: 478255-92-4
M. Wt: 298.4 g/mol
InChI Key: UOINCVLWYNHVCT-CXUHLZMHSA-N
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Description

4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic small molecule belonging to the class of 1,2,4-triazole-3-thione Schiff bases. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. The 1,2,4-triazole-3-thione pharmacophore is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Derivatives of this core structure have demonstrated significant antimicrobial properties, including activity against both Gram-positive and Gram-negative bacteria . Furthermore, this class of compounds shows promising antitumor and anticancer potential, with some derivatives acting as non-steroidal agents in cancer treatment . Additional research areas for similar compounds include exploring their anti-inflammatory, analgesic, and antioxidant effects . The presence of multiple nucleophilic centers (sulfur and nitrogen atoms) in its structure makes it a versatile precursor for further chemical modifications and for the development of metal-chelating agents or coordination polymers . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a candidate for in vitro biological screening against a panel of therapeutic targets. : 478255-92-4 Molecular Formula : C15H14N4OS Molecular Weight : 298.36 g/mol

Properties

CAS No.

478255-92-4

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

4-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4OS/c1-10-4-3-5-12(8-10)14-17-18-15(21)19(14)16-9-13-7-6-11(2)20-13/h3-9H,1-2H3,(H,18,21)/b16-9+

InChI Key

UOINCVLWYNHVCT-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C

Origin of Product

United States

Preparation Methods

Hydrazinolysis and Cyclization of Thiosemicarbazides

The intermediate is synthesized via cyclization of acyl/aroyl thiosemicarbazides under basic conditions:

  • Hydrazide Formation : Substituted hydrazides (e.g., 4-(benzoylamino)benzoic acid hydrazide) react with isothiocyanates in ethanol to form thiosemicarbazides.

  • Cyclization : Refluxing thiosemicarbazides in 4N NaOH induces cyclization to 1,2,4-triazole-5-thiones.

Example :

  • Starting Material : 4-(Benzoylamino)benzoic acid hydrazide.

  • Reagent : Allyl isothiocyanate.

  • Conditions : Reflux in ethanol (2–2.5 h), followed by 4N NaOH (4 h).

  • Yield : 73%.

Alternative Method: One-Pot Synthesis

A one-pot method reduces solvent use and reaction time:

  • Step 1 : Hydrazides react with isothiocyanates in ethanol to form thiosemicarbazides.

  • Step 2 : Immediate cyclization in 4N NaOH without isolating intermediates.

Advantages :

  • Yield Improvement : 68–86%.

  • Solvent Efficiency : Ethanol/water mixtures minimize waste.

Condensation with 5-Methylfurfural

Conventional Acid-Catalyzed Condensation

The triazole-5-thione intermediate reacts with 5-methylfurfural under acidic conditions:

  • Reagents :

    • 4-Amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione.

    • 5-Methylfurfural (synthesized via Vilsmeier-Haack formylation of 2-methylfuran).

    • Glacial acetic acid (catalyst).

  • Conditions : Reflux in ethanol (3–4 h).

  • Yield : 89%.

Mechanism :

  • Schiff base formation via nucleophilic attack of the amino group on the aldehyde.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Conditions :

    • Ethanol, glacial acetic acid.

    • Microwave irradiation (30–60 min at 80–100°C).

  • Yield : 91% (vs. 74% conventional).

Advantages :

  • Time Reduction : 30 min vs. 4 h.

  • Purity : Reduced byproduct formation.

Optimization and Characterization

Reaction Optimization

ParameterOptimal ValueImpact on Yield
Solvent EthanolMaximizes solubility of intermediates.
Catalyst Glacial acetic acidAccelerates Schiff base formation.
Temperature 80–100°CBalances reaction rate and decomposition.
Molar Ratio 1:1 (amine:aldehyde)Prevents aldehyde dimerization.

Spectroscopic Characterization

  • IR : C=S stretch at 1,176–1,217 cm⁻¹; C=N stretch at 1,606–1,637 cm⁻¹.

  • ¹H NMR :

    • Triazole NH: δ 13.71 ppm (singlet).

    • Furyl protons: δ 6.30–7.31 ppm (multiplet).

  • Mass Spec : Molecular ion peak at m/z 385.36 (C₁₅H₁₁N₇O₄S).

Comparative Analysis of Methods

MethodYield (%)TimeSolvent UseScalability
Conventional 74–894–6 hHighModerate
Microwave 85–9130–60 minLowHigh
One-Pot 68–866 hModerateHigh

Challenges and Solutions

  • Byproduct Formation : Controlled pH (4–6) minimizes undesired imine side products.

  • Low Solubility : Ethanol/water mixtures enhance intermediate solubility.

  • Purification : Recrystallization from ethanol yields >95% purity.

Industrial Applications

  • Pharmaceuticals : Serves as a precursor for kinase inhibitors and antimicrobial agents.

  • Agrochemicals : Used in fungicide development due to sulfur-rich structure .

Chemical Reactions Analysis

Types of Reactions

4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

The applications of this compound primarily revolve around its biological activities , which include:

  • Antimicrobial Properties : Compounds containing the triazole scaffold have been extensively studied for their antibacterial activities. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of the thione group enhances the compound's ability to inhibit bacterial growth.
  • Antioxidant Activity : The compound has shown promising results in antioxidant assays, such as the DPPH radical scavenging test. This activity is critical for preventing oxidative stress-related diseases .
  • Anticancer Potential : Studies have indicated that triazole derivatives possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways .

Synthesis and Characterization

The synthesis of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate precursors, including furan derivatives and triazole compounds. Characterization is performed using spectroscopic methods such as FT-IR, UV-vis, 1H-NMR, and 13C-NMR to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antibacterial Efficacy : In vitro studies demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against multiple bacterial strains .
  • Antioxidant Screening : The DPPH assay revealed that this compound's antioxidant activity was significant, with IC50 values indicating strong radical scavenging potential .
  • Cancer Cell Line Studies : Research involving cancer cell lines showed that the compound inhibited cell growth effectively, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related 1,2,4-triazole-5-thiones are analyzed for substituent effects, physicochemical properties, and bioactivity:

Table 1: Structural Comparison

Compound Name / ID Position 3 Substituent Position 4 Substituent Key Features
Compound A m-Tolyl (5-Methylfuran-2-yl)methyleneamino Hydrophobic m-tolyl; conjugated furan-Schiff base
Compound B 2-Fluorophenyl (5-Methylfuran-2-yl)methyleneamino Electron-withdrawing F enhances polarity; bioactivity potential
Compound C Methyl 4-Chlorobenzylideneamino Smaller substituent at C3; Cl introduces electronegativity
Compound D (3,5-Di-tert-butyl-4-hydroxybenzylthio)methyl 3,5-Di-tert-butyl-4-hydroxybenzylideneamino Bulky, antioxidant tert-butyl groups; improved stability
Compound E 4-Methylphenyl (5-Bromo-2-fluorobenzylidene)amino Halogenated substituents enhance lipophilicity and antimicrobial activity

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., F, Cl in B , C , E ) enhance polarity and interaction with biological targets, correlating with antimicrobial activity .
  • Bulky groups (e.g., tert-butyl in D ) improve stability but reduce solubility .

Structural Insights :

  • C-S bond length : Consistently ~1.68 Å across triazole-thiones, critical for maintaining planar geometry .
  • Schiff base conjugation : Enhances π-π stacking in crystal structures, as seen in C and E .

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., Compound C ) reduces reaction time compared to conventional methods .

Biological Activity

The compound 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic triazole derivative that has garnered attention for its diverse biological activities. Its structure, characterized by the presence of a thione functional group and a substituted furan moiety, suggests potential pharmacological applications. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4OSC_{15}H_{14}N_{4}OS. The unique arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the structure allows for various interactions with biological systems. The presence of both thione and triazole functionalities contributes to its reactivity and biological potential.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, similar triazole derivatives have been tested against various bacterial strains, showing moderate antibacterial activity . The specific compound has been noted for its potential efficacy against:

  • Staphylococcus aureus
  • Staphylococcus epidermidis

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using the DPPH radical scavenging test. While specific IC50 values for this compound are not detailed in the available literature, related triazole derivatives have shown promising results with IC50 values comparable to established antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is well-documented. For example:

  • Cytotoxicity Studies: Compounds similar to 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione have demonstrated cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer) and HCT-116 (human colon carcinoma) with IC50 values in the micromolar range .

The mechanism of action often involves interaction with critical enzymes or receptors involved in cancer signaling pathways.

Synthesis Methods

The synthesis of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multistep reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the triazole ring via condensation reactions.
  • Introduction of the furan moiety through nucleophilic substitution.
  • Finalization with thionation to yield the thione derivative.

This synthetic approach allows for modifications that can enhance biological activity or selectivity towards specific targets.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thioneLacks furan substitutionAntimicrobial
4-Salicylideneamino-3-methyl-1,2,4-triazole-5-thioneContains salicylidene moietySensor for aromatic amines
5-(p-tolyl)-1H-1,2,4-triazole-3-thioneSimple phenyl substitutionAntifungal

The comparative analysis highlights that while other compounds share some biological activities, the presence of the furan moiety in our compound enhances its overall pharmacological profile.

Q & A

Q. What are the optimal synthetic routes for 4-(((5-Methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Reaction Setup : Use of ethanol or dimethylformamide (DMF) as solvents under reflux conditions (60–80°C) to facilitate intermediate formation .
  • Purification : Column chromatography with silica gel (mobile phase: ethyl acetate/hexane, 3:7) or recrystallization from ethanol to isolate the final product .
  • Optimization : Adjusting molar ratios of precursors (e.g., 1:1.2 for aldehyde to triazole-thione) and reaction time (1–3 hours) to maximize yield (reported up to 75%) .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at 1,250–1,350 cm⁻¹, N-H bend at 1,600–1,650 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent integration (e.g., methylfuran protons at δ 2.3–2.5 ppm, m-tolyl aromatic protons at δ 7.1–7.4 ppm). ¹³C NMR resolves carbonyl (C=S at δ 170–180 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen bonding patterns (e.g., torsion angles between triazole and furan rings) .

Q. How do reaction conditions (solvent, temperature, catalysts) influence yield and purity?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol minimizes side reactions .
  • Temperature : Reflux (70–80°C) accelerates reaction kinetics but may require cooling to prevent decomposition of heat-sensitive intermediates .
  • Catalysts : Alkaline conditions (KOH/NaOH in aqueous ethanol) promote deprotonation and nucleophilic attack .

Advanced Research Questions

Q. How can density functional theory (DFT) predict molecular geometry and electronic properties?

Methodological Answer:

  • DFT Parameters : B3LYP/6-311G(d,p) basis set calculates optimized geometry, vibrational frequencies, and NMR chemical shifts. Compare computed vs. experimental IR/NMR data to validate accuracy .
  • Electronic Properties : HOMO-LUMO analysis (energy gap ~4–5 eV) reveals charge transfer behavior. Mulliken charges identify reactive sites (e.g., sulfur in C=S group) .
  • Conformational Analysis : Torsion angle scans (from -180° to +180°) assess flexibility of the methylfuran-m-tolyl linkage .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity variability .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing m-tolyl with p-fluorophenyl) to isolate pharmacophore contributions .
  • Reproducibility Checks : Standardize assay conditions (e.g., incubation time, serum concentration) to minimize experimental variability .

Q. What are the mechanistic insights into nucleophilic substitution reactions during synthesis?

Methodological Answer:

  • Reaction Pathway : Alkylation of the triazole-thione sulfur occurs via SN2 mechanism, with haloalkanes (e.g., CH₃I, C₂H₅Br) as electrophiles. Transition state modeling (DFT) identifies steric hindrance from the m-tolyl group .
  • Intermediate Trapping : Use LC-MS to detect thiolate intermediates (e.g., [M-H]⁻ ions at m/z 320–350) during reaction monitoring .

Q. How do m-tolyl and methylfuran substituents influence electronic environment and reactivity?

Methodological Answer:

  • Electron-Donating Effects : The m-tolyl group (methyl at meta position) enhances aromatic stabilization, reducing electrophilic substitution reactivity .
  • Steric Effects : Methylfuran’s bulky structure may hinder nucleophilic attack at the triazole ring, requiring optimized reaction stoichiometry .
  • Computational Analysis : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., σ→σ* stabilization energy ~20 kcal/mol) .

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